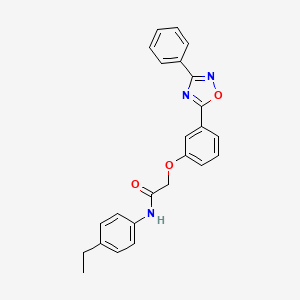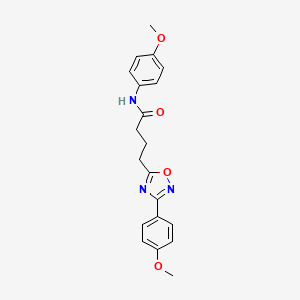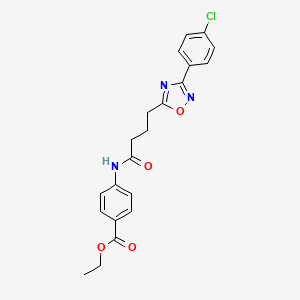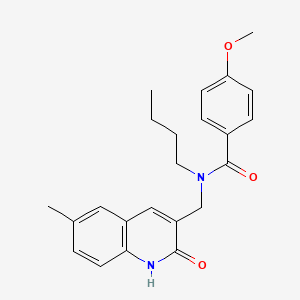
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a novel small molecule inhibitor that has been recently developed for the treatment of cancer. BMH-21 has shown promising results in preclinical studies as a potential anticancer drug.
Mécanisme D'action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to target a specific protein called FACT (facilitates chromatin transcription). FACT is a protein complex that is involved in the transcription of DNA into RNA. This compound binds to FACT and disrupts its function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells. It has minimal effects on normal cells, which makes it a promising anticancer drug candidate. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It has a high potency against cancer cells, which allows for lower concentrations to be used in experiments. It also has a relatively low toxicity towards normal cells, which makes it a safer option for in vitro and in vivo experiments. However, this compound is still in the preclinical stage of development, and more studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the development of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct more preclinical studies to determine the safety and efficacy of this compound in animal models. Additionally, clinical trials will need to be conducted to determine the feasibility of using this compound as a cancer treatment in humans. Finally, further studies are needed to investigate the potential of this compound in combination with other anticancer drugs for improved efficacy.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide was synthesized using a multi-step synthetic route. The first step involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is further reacted with N-butyl-4-aminobenzamide in the presence of a coupling agent to give the final product, this compound.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)17-7-9-20(28-3)10-8-17)15-19-14-18-13-16(2)6-11-21(18)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUJOGSFAPVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

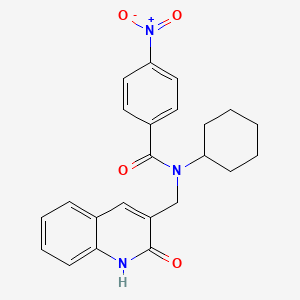
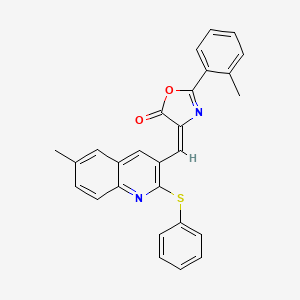
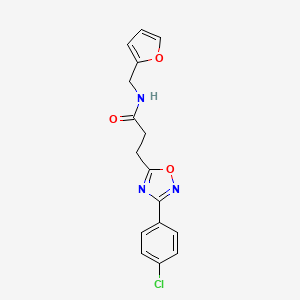
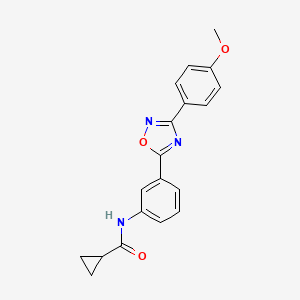
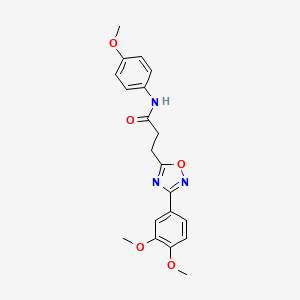


![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)
![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)
